4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
Description
The compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide features a tetrahydrothiophene-3-ol 1,1-dioxide core substituted with a 4-(4-methoxyphenyl)piperazine group.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-13-4-2-12(3-5-13)16-6-8-17(9-7-16)14-10-22(19,20)11-15(14)18/h2-5,14-15,18H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPNSOACXAOPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CS(=O)(=O)CC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine rings exhibit significant antidepressant activity. The unique structure of this compound may enhance its interaction with serotonin receptors, potentially leading to improved mood regulation. Studies have shown that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) .
Antimicrobial Properties
The incorporation of the tetrahydrothiophene moiety suggests potential antimicrobial activity. Compounds with thiophene structures have been documented to possess antibacterial and antifungal properties. Preliminary studies indicate that this compound could inhibit the growth of various microbial strains, warranting further investigation into its efficacy as an antimicrobial agent .
Anti-inflammatory Effects
There is emerging evidence that compounds similar to 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide exhibit anti-inflammatory properties by acting as antagonists at specific receptors involved in inflammatory pathways. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation .
Neuroprotective Effects
Given its structural attributes, this compound may also demonstrate neuroprotective effects. Research into piperazine derivatives has highlighted their potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound could be explored for treating neurodegenerative diseases .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Swarnagowri et al. synthesized a series of piperazine derivatives, including variations of the target compound. The synthesized compounds were evaluated for their antidepressant and antimicrobial activities through in vitro assays. Results indicated that several derivatives exhibited promising activity against specific bacterial strains while also showing significant improvement in mood-related behaviors in animal models .
Case Study 2: Mechanistic Insights into Anti-inflammatory Activity
Another research effort focused on elucidating the anti-inflammatory mechanisms of piperazine-containing compounds. The study employed cellular assays to assess the impact on cytokine production in response to inflammatory stimuli. Findings suggested that the compounds could modulate inflammatory pathways by inhibiting key signaling molecules, thus highlighting their therapeutic potential for conditions such as arthritis .
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Variations in Core Structure
Key Insights :
Variations in Piperazine/Piperidine Substituents
Key Insights :
Amino-Substituted Analogs
Key Insights :
- Hydroxyethylamino substitution () introduces additional hydrogen-bonding sites, improving solubility but reducing membrane permeability compared to the target compound’s piperazine group.
- Unsubstituted amino analogs () are smaller and more polar, likely favoring aqueous environments.
Biological Activity
The compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a novel synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. It incorporates a piperazine moiety and a tetrahydrothiophene structure, which are known to influence pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₄N₄O₂S
- Molecular Weight : Approximately 364.47 g/mol
- Key Structural Features :
- Piperazine ring
- Tetrahydrothiophene moiety
- Hydroxylamine functional group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the piperazine derivative.
- Introduction of the tetrahydrothiophene ring.
- Functionalization to incorporate the methoxyphenyl group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are crucial for confirming the structure and purity of the synthesized compound.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Receptor Binding : The piperazine moiety may enhance binding affinity to various receptors, including serotonin and dopamine receptors.
- Antioxidant Activity : The hydroxylamine functional group can act as an antioxidant, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential efficacy against bacterial and fungal infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
- Antitumor Activity : Research on related piperazine derivatives has demonstrated significant antitumor effects in various cancer cell lines, indicating that structural modifications can enhance cytotoxicity against cancer cells .
- Antimicrobial Effects : Compounds with piperazine and thiophene structures have exhibited notable antibacterial and antifungal activities. For instance, derivatives tested against common pathogens showed promising results in inhibiting growth .
- Neuropharmacological Effects : Some studies suggest that compounds with piperazine rings can affect neurotransmitter systems, leading to potential applications in treating psychiatric disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂S |
| Molecular Weight | 364.47 g/mol |
| Antitumor Activity | Significant in various cell lines |
| Antimicrobial Activity | Effective against multiple pathogens |
| Neuropharmacological Effects | Potential influence on neurotransmitter systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
